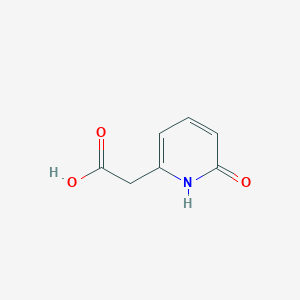

2-(6-Hydroxypyridin-2-YL)acetic acid

Vue d'ensemble

Description

2-(6-Hydroxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of pyridine, featuring a hydroxyl group at the 6-position and an acetic acid moiety at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxypyridin-2-YL)acetic acid typically involves the functionalization of pyridine derivatives. One common method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Hydroxypyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-2-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce 2-(6-hydroxypyridin-2-yl)ethanol.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that 2-(6-hydroxypyridin-2-YL)acetic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.

Case Study : Research published in Neuroscience Letters highlighted that administration of this compound in rodent models led to improved cognitive function and reduced neuronal apoptosis .

Agricultural Chemistry

1. Plant Growth Regulation

In agricultural applications, this compound has been studied as a plant growth regulator. Its ability to enhance root development and overall plant vigor has been documented.

Case Study : An experiment conducted at an agricultural research institute found that treating tomato plants with this compound resulted in increased biomass and improved resistance to environmental stressors .

Materials Science

1. Polymer Synthesis

The compound's functional groups allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : A recent study published in Polymer Science explored the synthesis of biodegradable polymers incorporating this compound, demonstrating improved degradation rates compared to traditional plastics .

Mécanisme D'action

The mechanism of action of 2-(6-Hydroxypyridin-2-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pyridineacetic acid: Similar structure but lacks the hydroxyl group at the 6-position.

6-Hydroxy-2-pyridinecarboxylic acid: Similar structure but has a carboxylic acid group instead of an acetic acid moiety.

Uniqueness

2-(6-Hydroxypyridin-2-YL)acetic acid is unique due to the presence of both a hydroxyl group and an acetic acid moiety, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Activité Biologique

Overview

2-(6-Hydroxypyridin-2-YL)acetic acid, with the molecular formula and a molecular weight of 153.14 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of both a hydroxyl group and an acetic acid moiety, which contribute to its diverse chemical reactivity and biological effects. It serves as a building block in organic synthesis and has applications in medicinal chemistry due to its ligand properties in coordination chemistry.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and coordination with metal ions, which can modulate enzyme activity and influence biochemical pathways. Notably, it has been studied for its role as an inhibitor of zinc-dependent metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in numerous pathologies .

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against HDACs, demonstrating their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. In vitro studies reveal that it can inhibit pro-inflammatory pathways activated by lipopolysaccharides (LPS) in microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives, including this compound, have been documented. These compounds demonstrate activity against various bacterial strains, contributing to the ongoing search for new antimicrobial agents amid rising antibiotic resistance .

Case Studies

- Inhibition of Histone Deacetylases : A study identified that hydroxypyridinones can inhibit HDAC6 and HDAC8 with IC50 values in the nanomolar range. This highlights the potential of this compound derivatives in cancer therapy by modulating epigenetic regulation .

- Neuroprotection : Research involving BV-2 cells showed that certain derivatives possess neuroprotective effects at low concentrations (0.01 μM), indicating their potential use in treating neurodegenerative diseases .

- Antimicrobial Efficacy : A review highlighted various pyridine compounds' ability to act against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing their biological activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2-Pyridineacetic acid | Lacks hydroxyl group | Moderate biological activity |

| 6-Hydroxy-2-pyridinecarboxylic acid | Contains carboxylic acid instead of acetic | Antimicrobial properties |

| 2-(6-Methoxypyridin-2-yl)acetic acid | Contains methoxy group | Enhanced lipophilicity and biological activity |

The unique combination of functional groups in this compound allows for greater chemical reactivity compared to its analogs, making it a versatile candidate for further research.

Propriétés

IUPAC Name |

2-(6-oxo-1H-pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-2-5(8-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUVVIUAAGZNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653163 | |

| Record name | (6-Oxo-1,6-dihydropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937644-25-2 | |

| Record name | (6-Oxo-1,6-dihydropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.